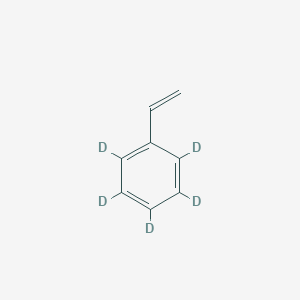

Styrene-2,3,4,5,6-d5

Übersicht

Beschreibung

This compound has the molecular formula C8H3D5 and a molecular weight of 109.18 g/mol . It is primarily used in scientific research due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Styrene-2,3,4,5,6-d5 can be synthesized through the deuteration of styrene. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In an industrial setting, the production of this compound involves the dehydrogenation of ethylbenzene in the presence of a deuterium source. The process is similar to the production of regular styrene but requires the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Analyse Chemischer Reaktionen

Polymerization Reactions

Styrene-2,3,4,5,6-d₅ undergoes polymerization via mechanisms analogous to styrene, forming deuterated polystyrene.

Free Radical Polymerization

-

Mechanism : Initiated by peroxides or azo compounds (e.g., AIBN), generating radicals that propagate through the vinyl group .

-

Isotope Effect : Deuteration at the 2,6-positions reduces the thermal polymerization rate by ~29% compared to non-deuterated styrene, attributed to decreased hydrogen abstraction efficiency .

-

Conditions :

Parameter Value Temperature 60–120°C Catalyst Benzoyl peroxide, AIBN Solvent Bulk or toluene

Anionic/Cationic Polymerization

-

Catalysts : Lithium alkyls (anionic) or Lewis acids like AlCl₃ (cationic) .

-

Syndiotactic Polymerization : Trivalent titanium catalysts (e.g., CpTiCl₃/MAO) enable syndiotactic polystyrene formation, with deuterated monomers showing comparable stereoregularity to non-deuterated analogs .

Copolymerization

-

Ethylene–Styrene Copolymers : Achieved using rare-earth catalysts (e.g., Cp′Sc(CH₂SiMe₃)₂), yielding copolymers with alternating ethylene-styrene units. Deuteration minimally affects copolymer composition but alters thermal stability .

Oxidation Reactions

Deuteration influences oxidative pathways due to kinetic isotope effects (KIEs).

Atmospheric Oxidation

-

Primary Pathway : Reaction with hydroxyl radicals (- OH) forms styrene oxide and phenylacetaldehyde .

-

Ozonolysis : Produces benzaldehyde and formaldehyde, with deuteration slowing reaction rates by 10–15% .

Metabolic Oxidation

-

Enzymatic Activation : Cytochrome P450 converts styrene-d₅ to styrene-7,8-oxide-d₅, a genotoxic intermediate. Isotopic labeling aids in tracing metabolic pathways .

Electrophilic Aromatic Substitution

The benzene ring in styrene-d₅ participates in electrophilic reactions, though deuteration alters regioselectivity.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 50°C.

-

Products : Predominantly para-nitrostyrene-d₅ due to deuterium’s electron-donating effect .

Sulfonation

-

Reagent : Fuming H₂SO₄.

-

Isotope Effect : Sulfonation rates decrease by ~20% compared to non-deuterated styrene .

Comparative Reaction Kinetics

Deuteration impacts reaction rates as shown below:

| Reaction Type | Non-Deuterated Rate (kₕ) | Deuterated Rate (kᴅ) | kₕ/kᴅ |

|---|---|---|---|

| Thermal Polymerization | 4.67 × 10⁻⁶ M⁻¹s⁻¹ | 3.58 × 10⁻⁶ M⁻¹s⁻¹ | 1.29 |

| Nitration | 1.00 (reference) | 0.80 | 1.25 |

| Ozonolysis | 1.00 (reference) | 0.85 | 1.18 |

Data derived from kinetic studies .

Stabilization and Side Reactions

-

Polymerization Inhibition : Hydroquinone or para-tert-butylcatechol (pTBC) stabilizes styrene-d₅ by scavenging radicals. pTBC dissolves preferentially in seawater, requiring replenishment during storage .

-

Thermal Degradation : Above 65°C, uncontrolled polymerization or decomposition occurs, releasing deuterated benzene and ethylene .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Styrene-2,3,4,5,6-d5 is extensively used in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling capabilities. The deuterated compound allows for detailed studies of molecular dynamics and interactions in complex systems. For instance, NMR spectra have been utilized to analyze the mobility of styrene within different host materials under varying temperature conditions .

Case Study: Mobility Analysis

A study involving the analysis of deuterated styrene in porous materials revealed that the mobility of the vinyl moiety changes with temperature. At lower temperatures (-26°C), a broader line shape in NMR spectra indicated restricted mobility compared to higher temperatures where rapid rotation was observed .

Environmental Studies

Toxicological Assessments

this compound is also relevant in environmental toxicology studies where its metabolic fate and potential exposure risks are evaluated. It serves as a marker for assessing exposure levels to styrene derivatives in various environments .

Case Study: Biomarker Development

Research has indicated that phenylglyoxylic acid is a metabolite associated with exposure to ethylbenzene and styrene compounds. The use of deuterated styrenes helps in developing sensitive biomarkers for monitoring human exposure to these chemicals .

Wirkmechanismus

The mechanism of action of Styrene-2,3,4,5,6-d5 is similar to that of regular styrene. It undergoes metabolic activation to form styrene oxide, which can interact with cellular macromolecules. The deuterium atoms in this compound provide a unique advantage in tracing and studying these interactions due to their distinct isotopic signature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Styrene-d8: A fully deuterated form of styrene with eight deuterium atoms.

Styrene-α,2,3,4,5,6-d6: A partially deuterated form with six deuterium atoms.

Styrene-β,β-d2: A deuterated form with two deuterium atoms on the vinyl group.

Uniqueness

Styrene-2,3,4,5,6-d5 is unique due to its specific isotopic substitution pattern, which makes it particularly useful for studying the benzene ring’s behavior in chemical reactions and metabolic processes. Its partial deuteration provides a balance between isotopic labeling and chemical reactivity, making it a versatile tool in research .

Biologische Aktivität

Introduction

Styrene-2,3,4,5,6-d5 is a deuterated form of styrene, a compound widely used in the production of plastics and resins. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological effects of this compound based on various studies and findings.

This compound retains the chemical structure of styrene but has five deuterium atoms replacing hydrogen atoms in its structure. This modification affects its metabolic pathways and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8D5H5 |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 145 °C |

| Melting Point | -30 °C |

Toxicological Profile

Research indicates that styrene exhibits various toxicological effects depending on exposure levels. The Agency for Toxic Substances and Disease Registry (ATSDR) outlines several key findings related to styrene's biological activity:

- Acute Effects: Short-term exposure can lead to mucous membrane irritation and gastrointestinal distress.

- Chronic Effects: Long-term exposure is associated with central nervous system (CNS) effects such as headaches and fatigue .

Mutagenicity Studies

Recent studies utilizing the MutaMouse model have investigated the mutagenic potential of this compound. Results indicated that at doses up to 300 mg/kg/day, there were no significant differences in mutant frequencies in the liver or lung tissues compared to controls . This suggests that this compound does not exhibit mutagenic properties under these experimental conditions.

Immunological Effects

Styrene exposure has been linked to alterations in immune function. A study found that workers exposed to styrene showed reduced total T-lymphocyte counts and impaired immune responses . These findings highlight potential immunotoxicity associated with styrene exposure.

Metabolic Pathways

Styrene is metabolized primarily in the liver through oxidation processes involving cytochrome P450 enzymes. The metabolic pathway includes the formation of styrene oxide and phenylacetaldehyde . The presence of deuterium in this compound may influence these metabolic processes by altering reaction kinetics.

Case Studies

- Occupational Exposure: A cohort study involving workers in the plastics industry reported increased levels of liver enzymes associated with styrene exposure. However, no significant histopathological changes were observed in liver tissues from workers exposed to low concentrations over extended periods .

- Animal Studies: In a controlled study on rats exposed to high concentrations of styrene (up to 1500 ppm), no significant mortality was observed after prolonged exposure. However, decreased locomotor activity and other behavioral changes were noted at higher doses .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30209-80-4 | |

| Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10514648 | |

| Record name | 1-Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5161-29-5 | |

| Record name | 1-Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5161-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.